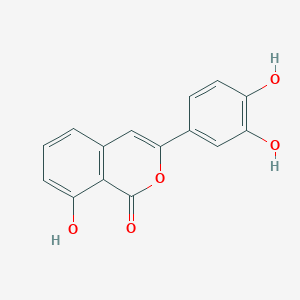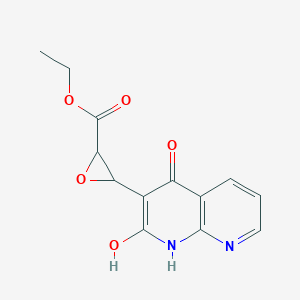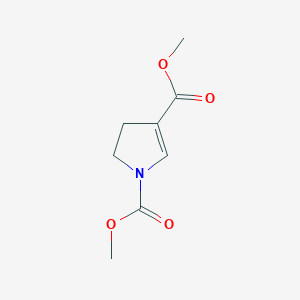
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester (PDCDME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDCDME is a derivative of proline, which is an amino acid that plays a vital role in several physiological processes.
Wirkmechanismus
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is thought to exert its effects through the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemische Und Physiologische Effekte
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester in lab experiments is its relatively low cost and easy availability. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is also stable and can be stored for extended periods without degradation. One limitation of using 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester. One area of interest is the development of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester-based therapies for neurodegenerative diseases and cancer. Another area of interest is the use of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester as a plant growth regulator and food additive. Further studies are needed to fully understand the mechanisms of action of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester and its potential applications in various fields.
Synthesemethoden
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester can be synthesized through the reaction of proline with methanol and a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction results in the formation of 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
In agriculture, 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been shown to enhance plant growth and improve the quality of fruits and vegetables. 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has also been studied for its potential use as a food additive, as it may help to improve the flavor and aroma of food products.
Eigenschaften
CAS-Nummer |
154813-25-9 |
|---|---|
Produktname |
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester |
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
dimethyl 2,3-dihydropyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C8H11NO4/c1-12-7(10)6-3-4-9(5-6)8(11)13-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ABRHPPUREWOIEQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(CC1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CN(CC1)C(=O)OC |
Synonyme |
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-, dimethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



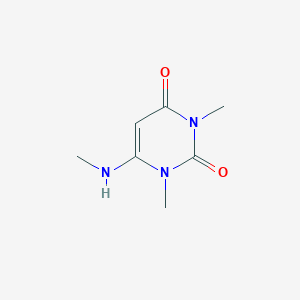
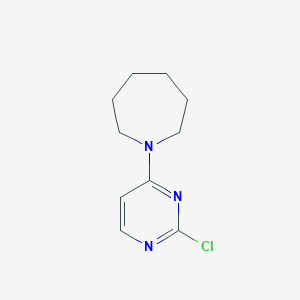
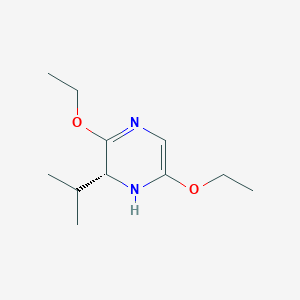
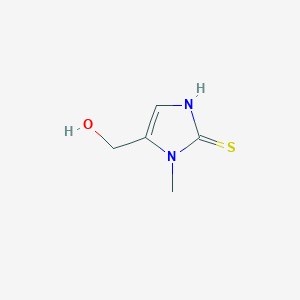
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
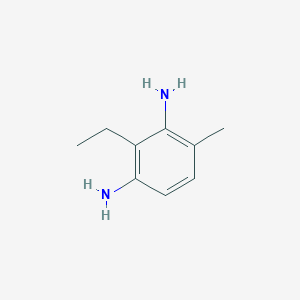
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
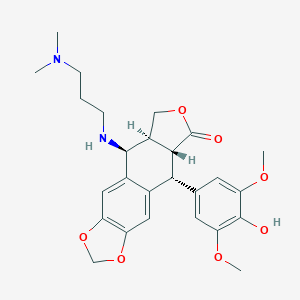
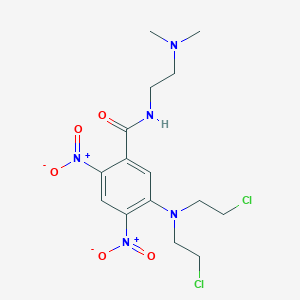
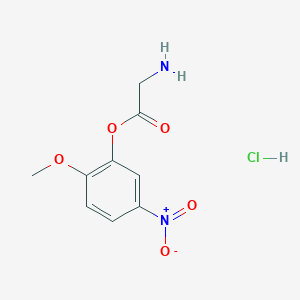
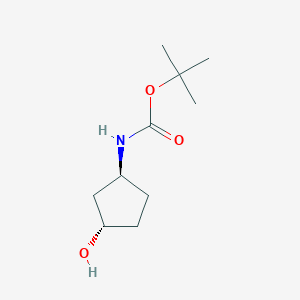
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
